molecular formula C9H18N2O6 B1518750 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate CAS No. 1078162-98-7

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate

Cat. No.: B1518750
CAS No.: 1078162-98-7
M. Wt: 250.25 g/mol
InChI Key: HRZLACWMFRPUCL-UHFFFAOYSA-N
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Description

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate is a chemical compound with the molecular formula C9H18N2O6 and a molecular weight of 250.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate can be synthesized through several synthetic routes. One common method involves the reaction of 1-amino-3-morpholin-4-ylpropan-2-ol with oxalic acid under controlled conditions. The reaction typically requires a solvent, such as ethanol or methanol, and may involve heating to facilitate the formation of the oxalate salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the required reaction conditions. The process may also include purification steps to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophiles or electrophiles can be used to replace functional groups in the compound.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may result in the formation of amines.

Scientific Research Applications

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: The compound may be utilized in biological studies to investigate its effects on cellular processes.

  • Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

1-Amino-3-morpholin-4-ylpropan-2-ol oxalate can be compared with other similar compounds, such as 1-amino-2-propanol and morpholine derivatives. These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Comparison with Similar Compounds

  • 1-Amino-2-propanol

  • Morpholine

  • 1-Methylmorpholine

  • 4-Methylmorpholine

This comprehensive overview provides a detailed understanding of 1-Amino-3-morpholin-4-ylpropan-2-ol oxalate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-amino-3-morpholin-4-ylpropan-2-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2.C2H2O4/c8-5-7(10)6-9-1-3-11-4-2-9;3-1(4)2(5)6/h7,10H,1-6,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZLACWMFRPUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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